molecular formula C16H22ClNO3 B583853 Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate CAS No. 446063-44-1

Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate

Cat. No.: B583853
CAS No.: 446063-44-1
M. Wt: 311.806
InChI Key: GUAJJTOXILPRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate is a derivative of Tolperisone, a centrally acting muscle relaxant. Tolperisone has been widely used in clinical practice for over forty years to manage pathologically elevated skeletal muscle tone (spasticity) and related pains of different origins . This compound is known for its muscle relaxant properties and is used in various therapeutic applications.

Scientific Research Applications

Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Tolperisone, the parent compound of Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate, is a centrally acting muscle relaxant . It primarily targets sodium and calcium channels in the nervous system tissue, with the highest affinity for the brain stem, spinal cord, and peripheral nerves .

Mode of Action

It is known to block sodium and calcium channels . By blocking these channels, Tolperisone inhibits the transmission of nerve signals, thereby reducing muscle spasticity and providing a muscle relaxant effect .

Biochemical Pathways

This can lead to downstream effects such as reduced neuronal excitability and muscle contraction .

Pharmacokinetics

Tolperisone, the parent compound, is known to be orally administered and has a high affinity for nervous system tissue . The genetic polymorphism of CYP2C19 significantly affects Tolperisone pharmacokinetics .

Result of Action

The primary result of Tolperisone’s action is the reduction of muscle spasticity. By blocking sodium and calcium channels, it reduces nerve signal transmission, leading to decreased muscle contraction and relaxation of muscle tone . This makes it useful in treating conditions associated with increased muscle tone and spasms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s genetic makeup (such as CYP2C19 genetic polymorphism ), and the physiological state of the patient .

Safety and Hazards

Tolperisone hydrochloride is classified as having acute toxicity - Category 4, Oral. It causes skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) .

Future Directions

The European Medicines Agency has recommended restricting the use of tolperisone, a muscle relaxant authorised to treat a variety of different conditions, including spasticity due to neurological disorders and muscle spasms associated with diseases of the spine and large joints in several European Union countries since the 1960s . Doctors should stop prescribing tolperisone for any indication other than post-stroke spasticity in adults .

Biochemical Analysis

Biochemical Properties

It is known that Tolperisone, the parent compound, blocks sodium and calcium channels This suggests that Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate might interact with these channels or related proteins and enzymes

Cellular Effects

Tolperisone has a high affinity for nervous system tissue, reaching highest concentrations in the brain stem, spinal cord, and peripheral nerves . It is plausible that this compound might have similar cellular distribution and effects.

Molecular Mechanism

The molecular mechanism of action of this compound is not completely understood. It is known that Tolperisone blocks sodium and calcium channels . This suggests that this compound might exert its effects at the molecular level through similar mechanisms.

Metabolic Pathways

Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.

Transport and Distribution

Given that Tolperisone has a high affinity for nervous system tissue , it is plausible that this compound might have similar transport and distribution characteristics.

Subcellular Localization

Given that Tolperisone has a high affinity for nervous system tissue , it is plausible that this compound might have similar subcellular localization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate involves several steps, starting from the basic structure of TolperisoneThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate is similar to other centrally acting muscle relaxants such as:

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to effectively block sodium and calcium channels, providing targeted muscle relaxation without significant sedative effects .

Conclusion

This compound is a valuable compound with diverse applications in scientific research and medicine. Its unique properties and mechanisms of action make it an important tool in the management of muscle spasticity and related conditions.

Properties

IUPAC Name

4-(2-methyl-3-piperidin-1-ylpropanoyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.ClH/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20;/h5-8,12H,2-4,9-11H2,1H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAJJTOXILPRMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858489
Record name 4-[2-Methyl-3-(piperidin-1-yl)propanoyl]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446063-44-1
Record name 4-[2-Methyl-3-(piperidin-1-yl)propanoyl]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.